molecular formula C11H7FN4O3 B5766878 N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide

N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide

Cat. No. B5766878
M. Wt: 262.20 g/mol
InChI Key: SALHUWGTJLVYBH-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide, also known as FNPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FNPC is a pyrazinecarboxamide derivative that has been synthesized using various methods.

Mechanism of Action

N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide's mechanism of action is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), which are enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor activity against various cancer cell lines. Another advantage is that it has anti-inflammatory and analgesic effects. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is also an important future direction.
Conclusion
In conclusion, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is a promising chemical compound that has potential applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including liver, breast, and lung cancer. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O3/c12-8-2-1-7(5-10(8)16(18)19)15-11(17)9-6-13-3-4-14-9/h1-6H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALHUWGTJLVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide

Synthesis routes and methods

Procedure details

To a solution of pyrazine-2-carboxylic acid (2.00 g, 16.1 mmol) and Et3N (2.50 ml, 17.7 mmol) in THF (40 mL) was added ethyl chloroformate (1.74 mL, 17.7 mmol) dropwise at 5° C. and the mixture was stirred at 5° C. for 1 hour. 4-Fluoro-3-nitroaniline (2.80 g, 17.7 mmol) was added to the mixture at 5° C. The mixture was warmed to room temperature, stirred at room temperature for 4 hours, and then evaporated. The residue was suspended in a mixture of H2O (100 ml) and i-Pr2O (100 ml) and stirred at room temperature for 30 minutes. The resulting crystal was collected by filtration and washed with H2O and i-Pr2O to give the desired product as pale brown crystals (2.91 g, 69%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Yield
69%

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